

Application Notes and Protocols: Aster-A Ligand-3 for In Vitro Assays

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Compound of Interest

Compound Name: Aster-A Ligand-3

Cat. No.: B15542240

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of **Aster-A Ligand-3** in various in vitro assays. The information is intended to assist researchers in pharmacology, cell biology, and drug discovery in studying the role of Aster-A and the effects of its modulation. The protocols and data presented are based on the development and characterization of selective Aster protein inhibitors.

Introduction

Aster proteins (Gramd1a-c) are crucial mediators of nonvesicular cholesterol transport from the plasma membrane to the endoplasmic reticulum.[1] This process is essential for maintaining cellular cholesterol homeostasis. Aster-A, a member of this protein family, possesses a ligand-binding domain structurally similar to a START domain, which binds cholesterol.[1][2] Small molecule modulators targeting this domain offer a powerful tool to investigate the intricacies of intracellular cholesterol trafficking and to explore potential therapeutic interventions for cholesterol-related disorders.

"**Aster-A Ligand-3**" in the context of these notes refers to a selective synthetic inhibitor designed to compete with cholesterol for binding to the ASTER domain of Aster-A. Specifically, the data and protocols are based on a potent inhibitor identified as AI-3d in published research, which exhibits high affinity for Aster-A.[1]

Data Presentation

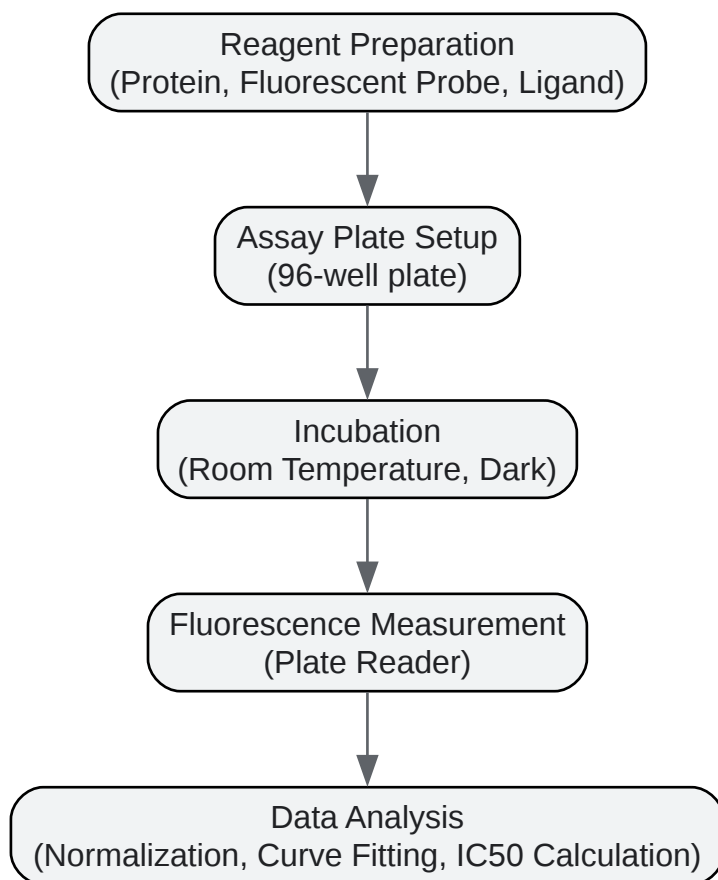
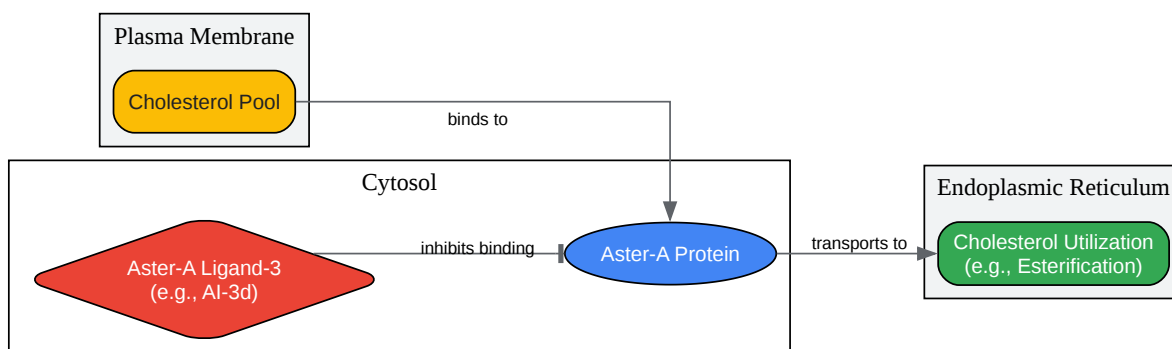
The inhibitory activity of **Aster-A Ligand-3** (AI-3d) and a related compound (AI-3a) has been quantified through in vitro binding assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the ligand required to inhibit 50% of the Aster protein's binding activity, are summarized below.

Ligand	Target Protein	IC50 (μM)
AI-3d	Aster-A	0.11[1]
Aster-B		0.06[1]
Aster-C		0.71[1]
AI-3a	Aster-A	0.74[1]
Aster-B		0.94[1]
Aster-C		2.86[1]

Table 1: IC50 values of **Aster-A Ligand-3** (AI-3d) and a related compound (AI-3a) against the three Aster proteins. Data indicates that AI-3d is a potent inhibitor of Aster-A.

Signaling Pathway

Aster-A is a key component of the nonvesicular cholesterol transport machinery. Its primary role is to facilitate the movement of cholesterol from the plasma membrane to the endoplasmic reticulum, particularly at membrane contact sites. This process is critical for subsequent cholesterol processing and regulation of cellular cholesterol levels. The binding of **Aster-A Ligand-3** to the ASTER domain inhibits this transport function.



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References

- 1. Selective Aster inhibitors distinguish vesicular and nonvesicular sterol transport mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aster: A New Star in Cholesterol Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
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